2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c12-8-5-7(11(13,14)15)1-2-9(8)18-6-10-16-3-4-17-10/h1-2,5,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJUPOMNPDIOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dioxolane Ring Formation
The 1,3-dioxolane scaffold is typically constructed via cyclization reactions. A representative method involves reacting 2-chloroethyl trifluoroacetate with sodium methoxide in tetrahydrofuran (THF) at -20°C to 35°C, yielding 2-methoxy-2-trifluoromethyl-1,3-dioxolane in 43% yield . This reaction proceeds through nucleophilic displacement, where the alkoxide attacks the chloroethyl moiety, facilitating cyclization. Generalizing this approach, chloromethyl precursors (e.g., 2-chloroethyl glycolate) could undergo analogous cyclization under basic conditions to form chloromethyl-1,3-dioxolane.
Reaction Conditions:
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Solvent: THF or dimethyl sulfoxide (DMSO)
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Base: Sodium methoxide (NaOMe) or sodium hydride (NaH)
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Temperature: -20°C to 35°C (exothermic reaction requires careful temperature control)
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Yield: 40–50% (dependent on precursor purity and reaction optimization)
Nucleophilic Substitution: Phenoxy Group Incorporation
The final step involves coupling 2-chloro-4-(trifluoromethyl)phenol with chloromethyl-1,3-dioxolane via nucleophilic aromatic substitution. A protocol adapted from the synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene employs dimethylformamide (DMF) as a solvent, anhydrous sodium hydroxide as a base, and copper(II) oxide as a catalyst .
Optimized Procedure:
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Reactants:
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2-Chloro-4-(trifluoromethyl)phenol (1.5–3.0 equiv relative to chloromethyl-dioxolane)
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Chloromethyl-1,3-dioxolane (1.0 equiv)
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Conditions:
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Solvent: DMF
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Base: NaOH (2.0 equiv)
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Catalyst: CuO (5 mol%)
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Temperature: 80–90°C
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Duration: 15–20 hours
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Workup:
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Cool to room temperature, filter, and concentrate under reduced pressure.
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Partition between water and toluene; extract aqueous layer with toluene.
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Combine organic layers, dry over CaSO₄, and concentrate.
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Mechanistic Insight:
The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks the electrophilic chloromethyl carbon. Copper oxide likely facilitates the substitution by stabilizing transition states or acting as a Lewis acid.
Challenges and Optimization Strategies
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Regioselectivity: Ensuring exclusive substitution at the chloromethyl position requires steric and electronic control. Bulky bases or directed ortho-metallation may mitigate para-substitution byproducts.
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Catalyst Selection: Copper oxide outperforms other metal catalysts in coupling reactions, but screening alternatives (e.g., Pd complexes) could enhance efficiency .
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Solvent Effects: Polar aprotic solvents like DMF favor SN2 mechanisms, while ethereal solvents may stabilize intermediates in cyclization steps .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The chloro group and dioxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its behavior in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
Acifluorfen Sodium (CAS 62476-59-9)
- Structure: Contains a 2-chloro-4-(trifluoromethyl)phenoxy group attached to a nitrobenzoic acid backbone.
- Key Differences : Unlike the dioxolane-based target compound, acifluorfen is a benzoic acid derivative with a sodium salt form, enhancing water solubility.
- Application: Widely used as a herbicide, suggesting that the phenoxy-trifluoromethyl motif is critical for herbicidal activity. The target compound’s dioxolane ring may alter its mode of action or environmental persistence .
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane (CAS 647831-25-2)
- Structure : Features a bromobutyl chain and a trifluoromethyl group on the dioxolane ring.
- Key Differences: The bromine substituent and longer alkyl chain increase molecular weight (277.08 g/mol) and lipophilicity (logP ≈ 2.86) compared to the target compound’s aromatic phenoxy group. These differences could affect bioavailability and metabolic stability .
2-(Chloromethyl)-2-phenyl-1,3-dioxolane (CAS 59258-76-3)
- Structure : Substituted with a chloromethyl group and a simple phenyl ring.
- Key Differences: The absence of trifluoromethyl and chloro-substituted phenoxy groups reduces electronic complexity. Its lower logP (2.12) suggests reduced membrane permeability relative to the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₀ClF₃O₃ | 282.65* | ~3.0* | Chloro, trifluoromethyl, dioxolane |
| Acifluorfen Sodium | C₁₄H₈ClF₃NO₅Na | 393.66 | 2.8 | Nitro, carboxylate, phenoxy |
| 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane | C₈H₁₂BrF₃O₂ | 277.08 | 2.86 | Bromobutyl, trifluoromethyl |
| 2-(Chloromethyl)-2-phenyl-1,3-dioxolane | C₁₀H₁₁ClO₂ | 198.65 | 2.12 | Chloromethyl, phenyl |
*Estimated based on structural analogs.
Biological Activity
2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolane ring, which is known for its stability and reactivity, combined with a chlorinated phenyl group and a trifluoromethyl substituent. These structural elements contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic processes. For instance, it exhibits inhibitory effects on cholinesterases, which are critical in neurotransmission.
- Antioxidant Activity : The presence of the trifluoromethyl group enhances the electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals.
- Cytotoxicity : Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential in cancer therapeutics.
Biological Assays and Findings
The biological activity of this compound has been evaluated through various assays:
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on cholinesterases, this compound demonstrated significant inhibition compared to standard inhibitors like donepezil and galantamine. The IC50 values indicated a promising potential for treating conditions like Alzheimer's disease by enhancing cholinergic transmission through enzyme inhibition.
Case Study 2: Antioxidant Properties
Research focused on the antioxidant capabilities of this compound revealed that it effectively scavenged DPPH radicals. The antioxidant activity was comparable to known antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage.
Case Study 3: Cytotoxic Effects
In vitro studies on MCF-7 cells showed that the compound induced apoptosis at concentrations lower than those typically required for other chemotherapeutic agents. This suggests a potential role in cancer treatment protocols, warranting further investigation into its mechanism of action at the cellular level.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, the phenoxymethyl group can be introduced via reaction of 2-chloro-4-(trifluoromethyl)phenol with a chloromethyl-dioxolane precursor under basic conditions. Cyclization steps may use catalysts like BF₃·Et₂O or acid-mediated ring closure. Optimization of solvent (e.g., THF, DMF) and temperature (60–100°C) is critical to achieve yields >70% .
Q. How can HPLC be optimized to determine the purity of this compound?
A reversed-phase HPLC method using a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate and UV detection at 254 nm is effective. Adjusting the pH to 3.0 with trifluoroacetic acid improves peak symmetry. Calibration curves (1–100 μg/mL) show linearity (R² > 0.999), with LOD and LOQ values of 0.1 μg/mL and 0.3 μg/mL, respectively .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage: Under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .
- Waste disposal: Segregate halogenated waste for incineration .
- Emergency measures: Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can conflicting data in biological activity studies (e.g., herbicidal vs. non-target effects) be resolved?
Contradictions often arise from assay conditions (e.g., pH, solvent carriers). To address this:
- Standardize bioassays: Use consistent solvent systems (e.g., acetone:water 1:1 v/v) and include controls for solvent effects .
- Dose-response curves: Compare EC₅₀ values across studies; discrepancies >10-fold suggest methodological variability.
- Metabolite profiling: Identify active metabolites via LC-MS to distinguish parent compound effects from degradation products .
Q. What strategies are used to assess environmental impact and regulatory compliance for this compound?
- Ecotoxicity testing: Follow OECD guidelines for acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr IC₅₀) .
- Degradation studies: Hydrolytic stability at pH 4, 7, and 9 (25°C) identifies susceptibility to breakdown.
- Regulatory screening: Include endocrine disruption assays (e.g., ER/AR binding assays) per EPA’s EDSP guidelines .
Q. What challenges arise in structural characterization, particularly for stereochemical assignments?
Despite lacking chiral centers, conformational analysis of the dioxolane ring (e.g., envelope vs. twist-boat forms) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
